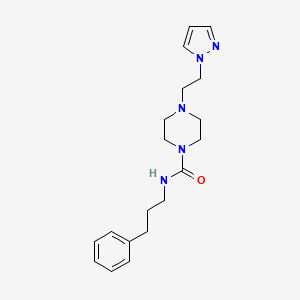
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H27N5O and its molecular weight is 341.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a novel piperazine derivative with potential pharmacological applications, particularly in the treatment of anxiety and depression. This article reviews its biological activity, focusing on its anxiolytic and antidepressant properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a piperazine ring, a pyrazole moiety, and a phenylpropyl group, which are critical for its biological activity.
Anxiolytic Activity
Research indicates that compounds similar to this compound exhibit significant anxiolytic-like effects . For instance, studies have shown that related piperazine derivatives enhance serotonergic activity, which is crucial for anxiety modulation.
Key Findings:
- In behavioral tests such as the elevated plus maze and light-dark box tests, these compounds demonstrated reduced anxiety-like behaviors in animal models .
- The anxiolytic effects were often mediated through interactions with the 5-HT_1A receptor and the GABAA receptor , indicating a multifaceted mechanism of action .
Antidepressant Activity
In addition to anxiolytic properties, this compound also shows promise as an antidepressant . The antidepressant-like effects are likely due to its ability to modulate serotonin levels in the brain.
Research Insights:
- Administration of related compounds resulted in significant improvements in depressive-like behaviors in animal models .
- The antidepressant effects were similarly blocked by pretreatment with selective serotonin antagonists, confirming the involvement of serotonergic pathways .
The mechanisms underlying the biological activity of this compound are complex and involve multiple neurotransmitter systems:
- Serotonergic System : The compound enhances serotonin signaling, which is crucial for both anxiety and mood regulation.
- GABAergic Modulation : Interaction with GABAA receptors suggests that it may also influence inhibitory neurotransmission, contributing to its anxiolytic effects.
- Dopaminergic Pathways : Preliminary data suggest potential interactions with dopamine receptors, which may further enhance its antidepressant profile.
Study 1: Anxiolytic Effects in Animal Models
A study evaluated the anxiolytic effects of a similar piperazine derivative (LQFM192) using male Swiss mice. The results indicated that doses of 54 and 162 μmol/kg produced significant anxiolytic-like activity, which was blocked by specific receptor antagonists .
Study 2: Antidepressant-Like Activity
Another study focused on LQFM008, a related compound. It demonstrated significant reductions in despair behavior in the forced swimming test, indicating potential antidepressant properties. The effects were attributed to serotonergic system engagement .
Data Table: Summary of Biological Activities
| Compound Name | Anxiolytic Activity | Antidepressant Activity | Mechanism of Action |
|---|---|---|---|
| 4-(2-(1H-pyrazol-1-yl)ethyl)-... | Yes | Yes | Serotonergic & GABAergic modulation |
| LQFM192 | Yes | Yes | Serotonin receptor interaction |
| LQFM008 | Yes | Yes | Serotonin pathway engagement |
特性
IUPAC Name |
N-(3-phenylpropyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c25-19(20-9-4-8-18-6-2-1-3-7-18)23-15-12-22(13-16-23)14-17-24-11-5-10-21-24/h1-3,5-7,10-11H,4,8-9,12-17H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMNPQBJLNFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














